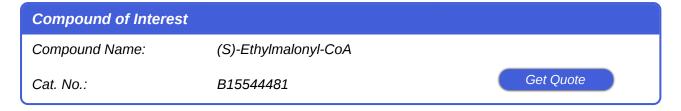


Application Notes and Protocols for Crotonyl-CoA Carboxylase/Reductase (Ccr) Enzyme Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonyl-CoA carboxylase/reductase (Ccr) is a key enzyme in the ethylmalonyl-CoA pathway, an alternative route for acetate assimilation in microorganisms that lack a functional glyoxylate cycle.[1] This enzyme catalyzes the NADPH-dependent reductive carboxylation of (E)-crotonyl-CoA to (2S)-ethylmalonyl-CoA.[2][3][4] In the absence of CO2, Ccr can also catalyze the reduction of crotonyl-CoA to butyryl-CoA, albeit at a much lower rate.[2][3][5] The unique CO2 fixation capability of Ccr makes it a subject of significant interest in biotechnology and drug development. These application notes provide detailed protocols for assaying Ccr activity, along with relevant quantitative data and pathway diagrams.

Data Presentation

Table 1: Kinetic Parameters of Crotonyl-CoA Carboxylase/Reductase (Ccr)



Substrate	Apparent KM	Organism/Enzyme	Reference
Crotonyl-CoA	0.4 mM	Rhodobacter sphaeroides	[6]
Crotonyl-CoA	21 ± 2 μM	Kitasatospora setae (KsCcr)	[5]
Acryloyl-CoA	0.5 mM	Rhodobacter sphaeroides	[6]
NADPH	0.7 mM	Rhodobacter sphaeroides	[6]
NADPH	37 ± 4 μM	Kitasatospora setae (KsCcr)	[5]
HCO3-	14 mM	Rhodobacter sphaeroides	[6]
CO2	90 ± 10 μM	Kitasatospora setae (KsCcr)	[5]

Table 2: Specific Activity of Crotonyl-CoA

Carboxylase/Reductase (Ccr)

Reaction	Specific Activity (Vmax)	Enzyme	Reference
Reductive Carboxylation	40 units/mg	Recombinant Ccr	[2]
Reductive Carboxylation	100 units/mg	Tagged Recombinant Ccr	[2]
Reduction	3 units/mg	Recombinant Ccr	[6]
Reduction	10 units/mg	Tagged Recombinant Ccr	[6]

One unit corresponds to 1 $\mu mol\ of\ product\ formed\ per\ minute.[3]$



Signaling Pathway

The following diagram illustrates the position of Crotonyl-CoA Carboxylase/Reductase in the Ethylmalonyl-CoA pathway.



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Caption: Role of Ccr in the Ethylmalonyl-CoA Pathway.

Experimental Protocols Spectrophotometric Assay for Crotonyl-CoA Carboxylase/Reductase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of Ccr by monitoring the oxidation of NADPH at 365 nm.[5]

Materials:

- Purified Crotonyl-CoA Carboxylase/Reductase (Ccr) enzyme
- (E)-Crotonyl-CoA
- NADPH
- Potassium phosphate buffer (K2HPO4), 1 M, pH 8.0
- Sodium bicarbonate (NaHCO3) or gaseous CO2
- Carbonic anhydrase (optional, to ensure rapid equilibrium between CO2 and HCO3-)[2]
- Spectrophotometer capable of measuring absorbance at 365 nm



Cuvettes

Procedure:

- Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture with the following components. Note that for determining the KM of one substrate, the others should be kept at saturating concentrations (e.g., 10x their KM value).[5]
 - 100 mM Potassium phosphate buffer, pH 8.0
 - Varying concentrations of Crotonyl-CoA (e.g., 0-1 mM)
 - Varying concentrations of NADPH (e.g., 0-2 mM)
 - Saturating concentration of NaHCO3 (e.g., 50 mM) or equilibrate the buffer with CO2 gas.
 - 20 μg/mL Carbonic anhydrase (optional)[5]
 - Add sterile, deionized water to the final volume.
- Enzyme Addition and Measurement:
 - Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
 - Initiate the reaction by adding a known amount of Ccr enzyme.
 - Immediately start monitoring the decrease in absorbance at 365 nm due to the oxidation of NADPH (εNADPH, 365nm = 3.33 mM-1cm-1).[5]
- Data Analysis:
 - Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
 - Plot the initial velocities against the varying substrate concentrations.
 - Fit the data to the Michaelis-Menten equation to determine the apparent KM and Vmax values.[5]



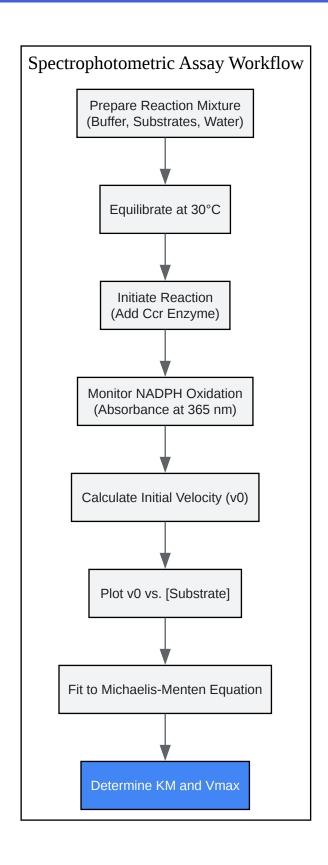
Control Reactions:

- No Enzyme Control: A reaction mixture without Ccr to ensure no non-enzymatic oxidation of NADPH.
- No Substrate Control: A reaction mixture without crotonyl-CoA to establish the baseline of NADPH stability in the presence of the enzyme.
- Assay for Reductase Activity: To measure the simple reduction of crotonyl-CoA to butyryl-CoA, perform the assay in the absence of CO2/HCO3-.[5]

Experimental Workflow

The following diagram outlines the general workflow for the spectrophotometric assay of Ccr.





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Caption: Workflow for Ccr Spectrophotometric Assay.



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